molecular formula C12H11NO3S B1269238 2-Acetyl-1-(phenylsulfonyl)pyrrole CAS No. 86688-88-2

2-Acetyl-1-(phenylsulfonyl)pyrrole

Cat. No.: B1269238
CAS No.: 86688-88-2
M. Wt: 249.29 g/mol
InChI Key: HJDMXZKPGSYRAE-UHFFFAOYSA-N
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Description

2-Acetyl-1-(phenylsulfonyl)pyrrole is an organic compound with the molecular formula C12H11NO3S It is a derivative of pyrrole, a five-membered aromatic heterocycle, and features both an acetyl group and a phenylsulfonyl group attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetyl-1-(phenylsulfonyl)pyrrole can be synthesized through the reaction of 1-(phenylsulfonyl)pyrrole with acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the acetylation process. The general reaction scheme is as follows:

[ \text{1-(Phenylsulfonyl)pyrrole} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-1-(phenylsulfonyl)pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the phenylsulfonyl group to a phenylsulfide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Phenylsulfide derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

2-Acetyl-1-(phenylsulfonyl)pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Acetyl-1-(phenylsulfonyl)pyrrole involves its interaction with various molecular targets. The phenylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the pyrrole ring. This can affect the compound’s ability to participate in various chemical reactions and interact with biological molecules. The acetyl group can also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(Phenylsulfonyl)pyrrole: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    2-Acetylpyrrole: Lacks the phenylsulfonyl group, resulting in different chemical properties and reactivity.

    1-(Phenylsulfonyl)-2-methylpyrrole: Similar structure but with a methyl group instead of an acetyl group.

Uniqueness

2-Acetyl-1-(phenylsulfonyl)pyrrole is unique due to the presence of both the acetyl and phenylsulfonyl groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

1-[1-(benzenesulfonyl)pyrrol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-10(14)12-8-5-9-13(12)17(15,16)11-6-3-2-4-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDMXZKPGSYRAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CN1S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351665
Record name 2-Acetyl-1-(phenylsulfonyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672199
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

86688-88-2
Record name 2-Acetyl-1-(phenylsulfonyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetyl-1-(phenylsulfonyl)pyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper mentions that 2-Acetyl-1-(phenylsulfonyl)pyrrole itself did not show carbonic anhydrase II inhibition, but its derivatives did. Why might this be the case?

A1: While this compound exhibited minimal carbonic anhydrase II (α-CA II) inhibition [], the study found that modifying this scaffold could lead to increased inhibitory activity. Specifically, converting this compound into its corresponding carboxylic acid and subsequently forming amides with various amines led to derivatives with notable α-CA II inhibition []. This suggests that the presence of the carboxamide group, and potentially the specific amine substituent on the amide, plays a crucial role in enhancing binding affinity to the enzyme's active site. Further investigations into the structure-activity relationship of these derivatives would be needed to fully elucidate the key structural elements responsible for the observed increase in inhibitory potency.

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